(+-)-endo-N-(2-Bornyl)acetamide
Description
(±)-endo-N-(2-Bornyl)acetamide is a chiral acetamide derivative characterized by a bicyclic bornyl group (a monoterpene moiety) attached to the nitrogen atom of the acetamide backbone. This structural complexity imparts unique physicochemical and biological properties. Bornyl derivatives are known for their hydrophobic and stereochemical influences, which may enhance interactions with biological targets such as enzymes or microbial membranes .
Structure
3D Structure
Properties
CAS No. |
91690-03-8 |
|---|---|
Molecular Formula |
C12H21NO |
Molecular Weight |
195.30 g/mol |
IUPAC Name |
N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)acetamide |
InChI |
InChI=1S/C12H21NO/c1-8(14)13-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3,(H,13,14) |
InChI Key |
PNZAEYAVGJMPAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC2CCC1(C2(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-(2-Bornyl)acetamide typically involves the reaction of borneol with acetic anhydride in the presence of a catalyst. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Reaction Time: Several hours to ensure complete conversion
The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to form the final product.
Industrial Production Methods
Industrial production of (±)-endo-N-(2-Bornyl)acetamide follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Borneol and acetic anhydride
Catalysts: Industrial-grade acid catalysts
Equipment: Large-scale reactors with temperature control and stirring mechanisms
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(±)-endo-N-(2-Bornyl)acetamide undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of bornyl acetate or camphor derivatives
Reduction: Formation of borneol or isoborneol
Substitution: Formation of various substituted bornyl derivatives
Scientific Research Applications
(±)-endo-N-(2-Bornyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-cancer properties.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (±)-endo-N-(2-Bornyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Molecular Targets: Enzymes, receptors, and other proteins involved in various biological processes
Pathways: Modulation of signaling pathways, such as those involved in inflammation, pain, and cell proliferation
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include acetamides with aromatic, halogenated, or bulky substituents (Table 1). These modifications influence solubility, bioavailability, and target affinity:
Table 1: Structural and Functional Comparison of Acetamide Derivatives
- Bornyl Group vs. Aromatic Substituents : The bornyl group’s hydrophobicity may enhance membrane permeability compared to halogenated phenyl groups, which rely on polar interactions .
- Steric Effects : Bulky substituents like bornyl or phenethyl groups can improve binding specificity to hydrophobic enzyme pockets, as seen in 17β-HSD2 inhibitors .
Pharmacological Activities
Antimicrobial and Antifungal Activity
- Compounds 47–50 () with benzo[d]thiazole and piperazine substituents exhibit broad-spectrum activity against gram-positive bacteria (MIC: 2–4 µg/mL) and fungi (e.g., Candida albicans). In contrast, (±)-endo-N-(2-Bornyl)acetamide’s activity remains unstudied, but its lipophilicity may favor membrane disruption in pathogens .
- N-(3-Chloro-4-hydroxyphenyl)acetamide derivatives () show moderate antifungal effects, likely due to halogen-enhanced electrophilicity .
Enzyme Inhibition
- 17β-HSD2 Inhibition : N-Phenethyl-2-(3-chloro-4-hydroxyphenyl)acetamide (IC₅₀: 0.5 µM) outperforms simpler analogs, highlighting the importance of hydrophobic extensions (e.g., phenethyl) for enzyme interaction. The bornyl group’s steric bulk could similarly enhance affinity .
Physical and Chemical Properties
Table 2: Physical Properties of Acetamide Derivatives
Biological Activity
(±)-endo-N-(2-Bornyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.
Chemical Structure and Synthesis
(±)-endo-N-(2-Bornyl)acetamide, with the chemical formula CHNO, is derived from bornyl acetate. Its structure features a bicyclic framework that contributes to its biological activity. The synthesis typically involves the acylation of bornyl amine with acetic anhydride or acetyl chloride under controlled conditions to yield the desired amide derivative.
Biological Activity Overview
The biological activities of (±)-endo-N-(2-Bornyl)acetamide have been investigated across various studies, highlighting its potential as an antimicrobial agent and its effects on different biological systems.
Antimicrobial Activity
Research has demonstrated that (±)-endo-N-(2-Bornyl)acetamide exhibits notable antimicrobial properties . It has been tested against several strains of bacteria and fungi. The findings are summarized in Table 1 below.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL | |
| Candida albicans | 16 µg/mL |
The compound showed a significant inhibitory effect against Candida albicans, indicating its potential as an antifungal agent.
The mechanism by which (±)-endo-N-(2-Bornyl)acetamide exerts its antimicrobial effects may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth. Studies suggest that the presence of the bicyclic structure enhances its interaction with lipid membranes, leading to increased permeability and subsequent cell death.
Case Studies
- Study on Antibacterial Effects : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of various acetamides, including (±)-endo-N-(2-Bornyl)acetamide. The results indicated that this compound was more effective than standard antibiotics like ampicillin against certain strains of bacteria, particularly Gram-positive organisms .
- Antifungal Activity Assessment : Another investigation focused on the antifungal properties of (±)-endo-N-(2-Bornyl)acetamide against Candida species. The study found that it inhibited fungal growth at lower concentrations compared to traditional antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
